molecular formula C9H16 B2876740 1,1-Dimethyl-4-methylidenecyclohexane CAS No. 6007-96-1

1,1-Dimethyl-4-methylidenecyclohexane

Cat. No.: B2876740
CAS No.: 6007-96-1
M. Wt: 124.227
InChI Key: PRRXIEFNGOETTR-UHFFFAOYSA-N
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Description

1,1-Dimethyl-4-methylidenecyclohexane is an organic compound with the molecular formula C₉H₁₆. It is a derivative of cyclohexane, characterized by the presence of two methyl groups and a methylene group attached to the cyclohexane ring.

Scientific Research Applications

1,1-Dimethyl-4-methylidenecyclohexane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving the interaction of small organic molecules with biological macromolecules.

    Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.

    Industry: It can be utilized in the production of specialty chemicals and materials

Safety and Hazards

The compound “1,1-Dimethyl-4-methylidenecyclohexane” is classified as a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . It’s recommended to keep the container tightly closed and to use only non-sparking tools .

Preparation Methods

The synthesis of 1,1-Dimethyl-4-methylidenecyclohexane can be achieved through several synthetic routes. One common method involves the reaction of 4,4-dimethylcyclohexanone with methyltriphenylphosphonium bromide in the presence of n-butyllithium. This reaction proceeds through a Wittig reaction mechanism, resulting in the formation of the desired product . Industrial production methods may involve multi-step processes, including regioselective reactions with palladium catalysts and other reagents .

Chemical Reactions Analysis

1,1-Dimethyl-4-methylidenecyclohexane undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-4-methylidenecyclohexane involves its interaction with various molecular targetsThe pathways involved in these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

1,1-Dimethyl-4-methylidenecyclohexane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of methyl and methylene groups, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1,1-dimethyl-4-methylidenecyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-8-4-6-9(2,3)7-5-8/h1,4-7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRXIEFNGOETTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C)CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Methyltriphenylphosphonium bromide (2.97 g, 8.3 mmol) was added in the dehydrated DMSO (8 mL) solution of sodium hydride (0.35 g, 8.7 mmol) in an ice bath. The reaction mixture was stirred at room temperature for 10 minutes, and the dehydrated DMSO solution (1.5 mL) of 4,4-dimethyl-cyclohexanone (1.0 g, 7.9 mmol) was added slowly in an ice bath. The reaction mixture was stirred at room temperature for 18 hours and poured into ice water. The organic layer was extracted with diethyl ether, and then the layer was washed with water and dried with anhydrous magnesium sulfate, and removed by filtration. The filtrate was concentrated until becoming about half in volume. The formed insoluble matter was removed by filtration, then the filtrate was removed by distillation under reduced pressure, and colorless oily matter (0.91 g) was obtained.
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Synthesis routes and methods II

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